1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde chemical properties
1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde chemical properties
An In-depth Technical Guide to 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde
Foreword: The Indazole Scaffold as a Privileged Structure
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere of the native indole nucleus allow it to form critical hydrogen bond interactions within the active sites of various protein targets.[3] This has led to the development of numerous clinically successful drugs, particularly in the realm of kinase inhibitors for oncology.[3][4]
This guide focuses on a specific, functionalized derivative: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde . The strategic placement of a methyl group at N1, a propoxy group at C3, and a reactive carbaldehyde at C6 creates a molecule with significant potential as a versatile intermediate for library synthesis and as a scaffold for novel therapeutic agents. The aldehyde serves as a crucial chemical handle for diversification, while the N1-methylation and C3-alkoxy substitution pre-organize the molecule, influencing its physicochemical properties and target interactions. This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, synthesized from established principles of heterocyclic chemistry.
Core Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not widely published, its core properties can be determined from its structure and data available for its immediate precursors.[5][6] The N1-methylated indazole is the more thermodynamically stable tautomer compared to its N2-methyl counterpart.[7][8]
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [6] (inferred) |
| Molecular Weight | 230.26 g/mol | [6] (inferred) |
| Appearance | Expected to be a yellow or off-white solid | [5] |
| Core Scaffold CAS | 1092351-51-3 (for 1-Methyl-1H-indazole-6-carbaldehyde) | [5] |
| Key Structural Features | - N1-methylated indazole core- C3-propoxy ether linkage- C6-carbaldehyde (formyl) group | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | N/A |
Proposed Synthetic Pathway
A direct, one-pot synthesis for 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is not documented in current literature. Therefore, a rational, multi-step synthetic approach is proposed, leveraging well-established reactions in heterocyclic chemistry. The causality behind this proposed route is to build the molecule by first establishing the core indazole-aldehyde scaffold, followed by strategic functionalization at the C3 position, which is a common site for modification.[9][10]
The proposed pathway involves three key stages:
-
Core Synthesis : Formation of the 1-methyl-1H-indazole-6-carbaldehyde scaffold.
-
C3-Position Activation : Introduction of a leaving group at the C3 position, such as a halogen.
-
Etherification : Nucleophilic substitution to install the propoxy group.
Caption: Proposed multi-stage synthesis workflow.
Experimental Protocol: A Plausible Approach
Protocol 2.1: Synthesis of 3-Bromo-1-methyl-1H-indazole-6-carbaldehyde (Intermediate E)
-
Rationale : Direct regioselective halogenation at the C3 position of indazoles is a well-documented and efficient method for creating a versatile intermediate.[9] N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.
-
Procedure :
-
To a solution of 1-Methyl-1H-indazole-6-carbaldehyde (D , 1.0 eq) in an anhydrous solvent such as acetonitrile or DMF (10 mL/mmol), add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture under an inert atmosphere (e.g., Nitrogen) for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-bromo intermediate E .
-
Protocol 2.2: Synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (Final Product F)
-
Rationale : With a good leaving group (bromide) at the C3 position, the target ether can be formed via a nucleophilic substitution reaction. While the classic Williamson Ether Synthesis typically involves an alkoxide and an alkyl halide, a related SNAr-type reaction can be employed here where the alkoxide attacks the electron-deficient C3 position of the heteroaromatic ring.[11][12]
-
Procedure :
-
Prepare sodium propoxide by carefully adding sodium metal (1.5 eq) to anhydrous n-propanol (20 mL/mmol) under an inert atmosphere at 0 °C. Allow the reaction to proceed until all sodium has dissolved. Alternatively, use a strong base like sodium hydride (NaH, 1.5 eq) to deprotonate n-propanol.
-
To the freshly prepared sodium propoxide solution, add a solution of 3-Bromo-1-methyl-1H-indazole-6-carbaldehyde (E , 1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product F via column chromatography.
-
Chemical Reactivity and Derivatization Potential
The reactivity of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is dominated by the aldehyde functional group, which serves as a versatile anchor for a wide range of chemical transformations.[4][13] This makes the molecule an excellent starting point for generating a library of diverse analogs for structure-activity relationship (SAR) studies.
Caption: Key reactions of the C6-aldehyde group.
-
Reductive Amination : The aldehyde can be readily converted into secondary or tertiary amines by reaction with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This is one of the most powerful methods for library generation in drug discovery.[13]
-
Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., PDC, KMnO₄). The resulting acid provides a new attachment point for amide bond formation.
-
Reduction : Mild reduction with sodium borohydride (NaBH₄) will convert the aldehyde to a primary alcohol, which can be used for further ether or ester synthesis.
-
Carbon-Carbon Bond Formation : The aldehyde is susceptible to classic C-C bond-forming reactions, including the Wittig reaction to form alkenes and the Knoevenagel condensation.[4]
-
Hydrazone Formation : Condensation with hydrazines or hydrazides yields hydrazone derivatives, a chemical class known to possess a wide range of biological activities.[14]
Potential Applications in Research and Drug Discovery
The indazole scaffold is a well-established pharmacophore.[2][15] By extension, 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde and its derivatives are attractive candidates for screening in various therapeutic areas.
-
Kinase Inhibitors : Many approved kinase inhibitors, such as Axitinib and Pazopanib, are based on the indazole scaffold.[3] The functional groups on the title compound provide multiple points for diversification to explore the chemical space around kinase ATP-binding sites.[14]
-
Anti-inflammatory Agents : Indazole derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of enzymes like Cyclooxygenase-2 (COX-2).[16]
-
Antimicrobial and Antiprotozoal Agents : The indazole nucleus has been incorporated into compounds with antibacterial, antifungal, and antileishmanial activity.[2][14] The aldehyde can be used to synthesize hydrazone or Schiff base derivatives, which are common motifs in antimicrobial drug candidates.
Safety and Handling
No specific safety data sheet (SDS) exists for 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde. However, based on data for structurally related indazole derivatives, the following precautions should be taken.[17][18][19]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and chemical safety goggles.[18][19] Handle in a well-ventilated area or a chemical fume hood.[17]
-
Handling : Avoid contact with skin and eyes. Do not breathe dust. Minimize dust generation.[18][20]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep away from strong oxidizing agents.[18]
-
First Aid :
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
- 1-Methyl-1H-indazole-6-carbaldehyde. (n.d.). Chem-Impex.
-
Silva, A. M. S., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-888. Available at: [Link]
- Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.). ResearchGate.
-
Wang, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2843. Available at: [Link]
- 1H-INDAZOLE-7-CARBOXYLIC ACID SDS. (n.d.). ECHEMI.
-
C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. (2016). ACS Publications. Available at: [Link]
- Regioselectivity issues in the functionalization of indazoles. (2025). BenchChem.
- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
- 6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide. (2025). BenchChem.
- SAFETY DATA SHEET - 5-Amino-1H-indazole. (n.d.). Fisher Scientific.
-
The Williamson Ether Synthesis. (2022). Chemistry Steps. Available at: [Link]
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Available at: [Link]
-
Nitration of indazoles in the 3 position. (n.d.). ACS Publications. Available at: [Link]
-
Tariq, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]
- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2026). ResearchGate.
- SAFETY DATA SHEET - 1H-Indazole-7-carboxylic acid. (2010). Fisher Scientific.
-
Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]
- Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
-
Baron, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12759-12766. Available at: [Link]
-
A Brief Explanation of the Williamson Ether Synthesis. (2013). YouTube. Available at: [Link]
-
Mal, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
- Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents.
- Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. (2025). BenchChem.
- An efficient synthesis of 1- H indazoles. (2025). ResearchGate.
-
1-methyl-1h-indazole-6-carbaldehyde (C9H8N2O). (n.d.). PubChem. Available at: [Link]
-
Baron, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
- Applications of 6-Nitro-1H-indazole-3-carbaldehyde in Medicinal Chemistry. (2025). BenchChem.
-
development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. PubChemLite - 1-methyl-1h-indazole-6-carbaldehyde (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. societachimica.it [societachimica.it]
- 10. mdpi.com [mdpi.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. byjus.com [byjus.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. carlroth.com [carlroth.com]
